molecular formula C20H21FN2O3S2 B2609341 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide CAS No. 894006-12-3

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2609341
CAS No.: 894006-12-3
M. Wt: 420.52
InChI Key: WBBDYMSWFNBUJP-UHFFFAOYSA-N
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Description

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O3S2 and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized and characterized new derivatives that demonstrated significant potential for photodynamic therapy (PDT) applications. The compounds showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agent Development

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including compounds related to the provided chemical structure, which showed high anticancer potential against various cancer cell lines. Notably, these derivatives exhibited superior potency compared to 5-fluorouracil (5-FU) against AGS and HT-29 human cancer cell lines, suggesting their promise as lead compounds in gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Cyclooxygenase-2 Inhibition

Hashimoto et al. (2002) explored a series of sulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), finding that the introduction of a fluorine atom significantly increased COX1/COX-2 selectivity. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, highlighting the potential of such compounds in treating inflammatory conditions (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antimicrobial Activity

Rodrigues et al. (2015) analyzed the crystal structures of related benzenesulfonamide derivatives and highlighted their supramolecular architectures, which might underpin their biological activities. Such studies contribute to understanding how molecular interactions can influence the antimicrobial properties of sulfonamide compounds (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S2/c1-13-12-17(8-9-18(13)26-3)28(24,25)22-11-10-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBDYMSWFNBUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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